molecular formula C8H8BrNO3 B166412 1-(Bromomethyl)-3-methoxy-2-nitrobenzene CAS No. 133486-62-1

1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Cat. No. B166412
M. Wt: 246.06 g/mol
InChI Key: OGGQVUNUXHDQNZ-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-methoxy-2-nitrobenzene” is a compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds . The “bromomethyl” indicates the presence of a CH2Br group, “methoxy” refers to a CH3O group, and “nitro” refers to a NO2 group .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would consist of a benzene ring with a bromomethyl (CH2Br) group, a methoxy (CH3O) group, and a nitro (NO2) group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

Again, while specific reactions involving “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” are not available, brominated compounds are often used in substitution reactions . Methoxy groups can participate in ether cleavage reactions, and nitro groups can be reduced to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would depend on factors such as its molecular structure and the nature of its constituent groups . For example, brominated compounds tend to have higher densities and boiling points than their non-brominated counterparts .

Scientific Research Applications

Anisotropic Displacement Parameters

The research conducted by Mroz et al. (2020) delved into the anisotropic displacement parameters of isomorphous compounds, including 1-(bromomethyl)-3-nitrobenzene. The study highlighted the unexpected challenges faced in the experimental analysis of the bromo compound compared to theoretical predictions, indicating the compound's unique behavior under X-ray diffraction experiments.

Structural Analysis of Methoxybenzenes

A study by Fun et al. (1997) reported the structures of various methoxybenzenes, including derivatives similar to 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The research provided insights into the molecular geometry and intermolecular interactions, such as hydrogen-bonded dimers and packing arrangements in solid forms.

Synthesis and Application in Polymer Solar Cells

In the domain of materials science, Jin et al. (2016) introduced a derivative of 1-(bromomethyl)-3-methoxy-2-nitrobenzene in the synthesis of new electron acceptors for polymer solar cells (PSCs). The study emphasized the improved photovoltaic performance, showcasing the compound's potential in enhancing power conversion efficiency and other critical parameters in PSCs.

Surface Engineering and Electronic Properties

In the context of surface engineering, Hunger et al. (2006) explored the properties of surfaces grafted with benzene derivatives, including 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The study provided valuable insights into the electronic structure, molecular orbital density of states, and the effect of molecule-molecule and molecule-substrate interactions.

Safety And Hazards

Brominated compounds can be hazardous and require careful handling . They can cause skin and eye irritation, and inhalation or ingestion can be harmful . Always refer to the safety data sheet (SDS) for the specific compound for detailed safety information .

Future Directions

The future directions for research on “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would depend on its potential applications. For example, if it has useful properties as a pharmaceutical compound, research could focus on drug development . If it has potential as a material for industrial applications, research could focus on improving its synthesis and studying its properties .

properties

IUPAC Name

1-(bromomethyl)-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQVUNUXHDQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438265
Record name 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-methoxy-2-nitrobenzene

CAS RN

133486-62-1
Record name 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
AB Dounay, M Anderson, BM Bechle, BM Campbell… - pstorage-acs-6854636.s3 …
Experiments were generally carried out under inert atmosphere (nitrogen or argon), particularly in cases where oxygen-or moisture-sensitive reagents or intermediates were employed. …
T Matsui, S Takahashi, N Matsunaga… - Bioorganic & medicinal …, 2002 - Elsevier
2-(Acylamino)benzylphosphonic acid 6 derived from an artificial substrate of sphingomyelinase was found to show inhibitory activity of TNF-α production. Structural optimization was …
Number of citations: 17 www.sciencedirect.com

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